molecular formula C25H21N3O7 B2532487 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate CAS No. 326018-03-5

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate

Cat. No. B2532487
M. Wt: 475.457
InChI Key: ZYYDMOKOQLWLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The linear formula for this compound is C25H21N3O7. The molecular weight is 475.457.


Physical And Chemical Properties Analysis

The linear formula for this compound is C25H21N3O7, and its molecular weight is 475.457. Unfortunately, the search results do not provide additional physical and chemical properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on similar compounds indicates a focus on synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For instance, the interaction of α-isonitroso ketones, derivatives of tetrahydrobenzofurazan and furoxan, with aldehydes and morpholine leads to derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide, highlighting a method for constructing complex heterocycles that could be applicable to the synthesis or functionalization of compounds like 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate (Samsonov, 2004).

Gel Formation and Solvation Effects

The solvation effects and gel formation in reactions involving imide derivatives suggest a path for material science applications, particularly in the creation of novel materials with specific properties, such as gels for biomedical applications (Singh & Baruah, 2008).

Antioxidant and Biological Activity

Compounds with morpholine groups have been explored for their potential biological activities. A study on the synthesis of benzimidazoles containing a morpholine skeleton at the C-6 position as glucosidase inhibitors with antioxidant activity indicates the medicinal chemistry relevance of structurally related compounds. This points towards potential applications of 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate in developing treatments for diseases where oxidative stress and enzyme regulation play a critical role (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

The synthesis and study of 8-hydroxyquinoline derivatives for corrosion inhibition on mild steel in hydrochloric acid demonstrate the potential of related compounds in industrial applications, particularly in protecting metals from corrosion. This suggests that compounds like 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate could be explored for similar applications (Rbaa et al., 2019).

Safety And Hazards

The search results do not provide specific safety and hazard information for this compound. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c29-23-19-3-1-2-18-21(26-10-13-34-14-11-26)9-8-20(22(18)19)24(30)27(23)12-15-35-25(31)16-4-6-17(7-5-16)28(32)33/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYDMOKOQLWLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate

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